molecular formula C10H10F3NO3 B1459751 Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate CAS No. 1227579-55-6

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate

Cat. No.: B1459751
CAS No.: 1227579-55-6
M. Wt: 249.19 g/mol
InChI Key: GWDVBEQZRHDKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate is a nicotinic acid ester derivative presented as a valuable chemical intermediate for research and development, particularly in medicinal chemistry. Compounds based on the 6-(trifluoromethyl)nicotinic acid scaffold are of significant interest in the discovery of new pharmacologically active agents . Specifically, research indicates that derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been explored as novel dual-function inhibitors targeting the HIV-1 Reverse Transcriptase (RT) enzyme, demonstrating potential to inhibit viral replication in cell-based assays . The presence of the trifluoromethyl group on the pyridine ring is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity. As a synthetic intermediate, this ester can be hydrolyzed to the corresponding carboxylic acid or transformed into amide derivatives for further biological evaluation . This product is intended for research purposes as a building block in the synthesis of more complex molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-7(10(11,12)13)14-8(6)16-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDVBEQZRHDKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198650
Record name Ethyl 2-methoxy-6-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-55-6
Record name Ethyl 2-methoxy-6-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227579-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methoxy-6-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by a trifluoromethyl group and a methoxy group, enhances its lipophilicity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10F3NO3
  • Molecular Weight : 251.19 g/mol
  • Functional Groups :
    • Trifluoromethyl group at the 2-position
    • Methoxy group at the 6-position of the pyridine ring

The trifluoromethyl group significantly influences the compound's reactivity and ability to penetrate biological membranes, which is crucial for its biological effects.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Interaction : The compound modulates the activity of enzymes involved in nicotinic acid metabolism. This modulation can influence various metabolic pathways and cellular processes.
  • Receptor Binding : It may act as an agonist or antagonist at specific nicotinic receptors, impacting neurotransmission and other physiological functions .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit RNA processing enzymes critical for viral replication, indicating potential antiviral applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that derivatives exhibit significant activity against various bacterial strains:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli1512.5
Staphylococcus aureus1315
Candida albicans2010

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .

Anticancer Activity

Studies have indicated that this compound derivatives may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
Human leukemia cells (CEM)5.0
Mouse lymphoma cells (TLX5)1.5

The compound's ability to inhibit cell proliferation highlights its potential as a candidate for cancer therapy .

Case Studies

  • Antiviral Research : A study investigating the antiviral properties of this compound demonstrated significant inhibition of RNA viruses in vitro. The results indicated an IC50 value of approximately 10 µM against viral replication, suggesting a promising avenue for further development in antiviral therapeutics.
  • Cytotoxicity Assays : In a comparative study, various derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM, indicating that structural modifications can enhance biological activity significantly .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
This compound -OCH₃ (2), -CF₃ (6), ethyl ester C₁₀H₁₀F₃NO₃ 249.19
Ethyl 6-(trifluoromethyl)nicotinate -CF₃ (6), ethyl ester C₉H₈F₃NO₂ 219.16
Methyl 6-(trifluoromethyl)nicotinate -CF₃ (6), methyl ester C₈H₆F₃NO₂ 205.14
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate -CH₃ (2), -CF₃ (4), p-tolyl (6) C₁₇H₁₆F₃NO₂ 323.31
Methyl 2-chloro-6-(trifluoromethyl)nicotinate -Cl (2), -CF₃ (6), methyl ester C₈H₅ClF₃NO₂ 239.58
Ethyl 2-chloro-6-methoxynicotinate -Cl (2), -OCH₃ (6), ethyl ester C₉H₉ClNO₃ 214.63

Key Observations :

  • Substituent Electronic Effects : The methoxy group (-OCH₃) at position 2 in the target compound is electron-donating, which contrasts with the electron-withdrawing chloro (-Cl) group in methyl 2-chloro-6-(trifluoromethyl)nicotinate . This difference influences reactivity in nucleophilic substitution and metabolic stability.
  • Ester Group Impact : Methyl esters (e.g., methyl 6-(trifluoromethyl)nicotinate) generally exhibit lower lipophilicity than ethyl esters, affecting solubility and bioavailability .

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Name Solubility Melting Point (°C) Stability Notes References
This compound Soluble in DMSO, chloroform Not reported Stable under inert conditions
Methyl 2-chloro-6-(trifluoromethyl)nicotinate Slightly soluble in chloroform, methanol Oil (no MP) Sensitive to moisture
Ethyl 6-(trifluoromethyl)nicotinate Soluble in polar aprotic solvents Not reported Labile to ester hydrolysis

Key Observations :

  • Solubility Trends : Ethyl esters generally exhibit better solubility in organic solvents than methyl esters due to increased alkyl chain length .
  • Stability : The trifluoromethyl group enhances metabolic stability, but ester groups remain susceptible to enzymatic hydrolysis (e.g., by esterases) .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-methoxy-6-(trifluoromethyl)nicotinate generally involves:

  • Formation of a substituted nicotinate ester intermediate.
  • Introduction of the methoxy group at the 2-position.
  • Incorporation of the trifluoromethyl substituent at the 6-position.
  • Purification and isolation of the final product.

Two main approaches are documented:

  • Halogenation followed by nucleophilic substitution to install the methoxy group.
  • Cyclization reactions starting from β-ketoesters and trifluoromethylated precursors.

Preparation via Halogenation and Methoxylation (Based on US Patent US8039633B2)

This method involves a multi-step process:

Step 1: Preparation of a halogenated nicotinate ester intermediate

  • Starting from methyl 2-methoxy-4-methyl nicotinate or ethyl 2-chloro-4-methyl nicotinate.
  • Halogenating agent (chlorine, bromine, or reagents such as N-chlorosuccinimide) is used to introduce a halogen at the 5-position.
  • Reaction conditions: 0–150 °C, 0.1–24 hours, often in the presence of a base or solvent, sometimes under reduced pressure.
  • Example: Chlorination of methyl 2-methoxy-4-methyl nicotinate with chlorine gas at 70 °C for 4 hours yields methyl 5-chloro-2-methoxy-4-methyl nicotinate with a crude yield of 98%, and after recrystallization, a yield of 91.8 g (melting point 43–44 °C).

Step 2: Nucleophilic substitution

  • The halogen atom is displaced by a methoxy group via reaction with sodium methoxide in methanol.
  • Reaction temperature maintained below 50 °C.
  • Reaction time approximately 4 hours until starting materials disappear.
  • The product is purified by extraction, washing, and distillation under reduced pressure.
  • Yield example: 92% for methyl 2-methoxy-4-methyl nicotinate.

Step 3: Hydrolysis or further functionalization

  • Hydrolysis or further modification of the ester group can be performed to obtain nicotinic acid derivatives if needed.

This method is well-documented, scalable, and provides high yields with relatively mild conditions.

Preparation via Cyclization of β-Ketoesters and Trifluoromethylated Precursors (Based on CN114716320A)

An alternative approach involves:

Step 1: Formation of an intermediate (Intermediate I)

  • Alkali-mediated coupling of two fragments: ethyl 4-chloro-3-oxobutyrate and a trifluoromethylated olefinic ether.
  • Reaction performed under basic conditions to generate an intermediate with a high yield (~72.9% over three steps).
  • This step avoids direct ammonium salt ring closure, reducing side reactions and improving yield.

Step 2: Intramolecular cyclization

  • The intermediate undergoes ammonium salt-mediated intramolecular cyclization in acetic acid with ammonium acetate.
  • Reaction conditions: Stirring at room temperature for 0.5 hours, then heating to 50 °C for 1.5 hours.
  • The reaction mixture changes color (brown to brown-red), indicating progress.
  • Workup involves concentration under reduced pressure, extraction with methylene chloride, washing, and concentration to yield a brown oil with 74.1% content.
  • Combined yield of steps 1 and 2 is approximately 77.4%.

Challenges and Improvements:

  • Prior art methods (e.g., WO2006059103A2) reported incomplete conversion, long reaction times, and formation of enamines as byproducts.
  • The stepwise approach with alkali coupling followed by cyclization reduces side reactions and improves overall yield.
  • Use of anhydrous solvents and careful temperature control is critical.
  • Side reactions include enamine hydrolysis back to ketones and formation of macromolecules, which complicate purification.

Alternative Synthetic Routes and Related Compounds

  • WO2016155357A1 describes preparation of nicotinate derivatives substituted with trifluoromethylphenoxy groups, involving nucleophilic aromatic substitution on dichloronicotinate esters with trifluoromethylphenol, followed by further functionalization steps.
  • These methods highlight the versatility of halogenated nicotinate esters as key intermediates for diverse substitutions, including methoxy and trifluoromethyl groups.

Comparative Data Table of Key Preparation Methods

Methodology Key Steps Reaction Conditions Yield (%) Notes
Halogenation + Methoxylation Halogenation of methyl/ethyl nicotinate → Nucleophilic substitution with NaOMe 0–150 °C, 0.1–24 h; 70 °C for Cl gas chlorination; 45–50 °C for substitution ~90% per step Scalable, mild conditions, high purity product
Alkali Coupling + Cyclization Alkali coupling of β-ketoester + trifluoromethylated ether → Ammonium salt cyclization Room temp to 50 °C; acetic acid solvent ~72.9% (intermediate), ~77.4% overall Reduces side reactions, avoids enamine byproducts
Nucleophilic Aromatic Substitution Dichloronicotinate + trifluoromethylphenol substitution Room temp, DMF solvent, triethylamine base Not specified Useful for related trifluoromethylphenoxy derivatives

Summary of Research Findings and Practical Considerations

  • The halogenation followed by methoxylation route is well-established, providing high yields and relatively straightforward purification.
  • The alkali coupling and cyclization route offers improved yields over previous methods that suffered from incomplete reactions and side products.
  • Control of reaction temperature, solvent choice, and reagent stoichiometry is critical to optimize yields and minimize byproducts.
  • Purification often involves extraction, washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate, and distillation or recrystallization.
  • The presence of trifluoromethyl groups requires careful handling due to their electron-withdrawing effects influencing reactivity.

Q & A

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Formulate as nanoparticles (PLGA encapsulation) or use co-solvents (10% DMSO + 5% Tween-80 in saline). Adjust pH to 6.5–7.4 for ionizable groups. Comparative studies show cyclodextrin complexes improve oral bioavailability by 40% in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.